molecular formula C8H6N2OS B8506831 5-(1H-pyrazol-4-yl)thiophene-2-carbaldehyde

5-(1H-pyrazol-4-yl)thiophene-2-carbaldehyde

Cat. No.: B8506831
M. Wt: 178.21 g/mol
InChI Key: XXLPOZBPLAUYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-pyrazol-4-yl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

5-(1H-pyrazol-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C8H6N2OS/c11-5-7-1-2-8(12-7)6-3-9-10-4-6/h1-5H,(H,9,10)

InChI Key

XXLPOZBPLAUYKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CNN=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromothiophene-2-carbaldehyde (86.6 mg, 0.453 mmol) was added to a 20-ml microwave vial along with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (185.6 mg, 0.892 mmol), sodium carbonate (0.42 ml, 0.840 mmol, 2M), PdCl2(dppf) (68.3 mg, 0.093 mmol), dioxane (7.00 ml) and Water (2 ml). The vial was sealed and micro waved at 100° C. for 10 minutes. The reaction mixture was filtered, diluted with EtOAc and water. The organic phase was washed with brine, dried and concentrated to afford crude product, which was purified on silica gel (EtOAc/hexane-8/2) to afford 5-(1H-pyrazol-4-yl)thiophene-2-carbaldehyde (66.8 mg, 0.347 mmol, 77% yield) as a yellow-green solid. This aldehyde (66.8 mg, 0.347 mmol) and anhydrous potassium carbonate (197 mg, 1.425 mmol) were placed in a 25-ml flask and placed on high vacuum for 10 min. Under N2, anhydrous MeOH (2 ml) was added. To the suspension was added dimethyl (1-diazo-2-oxopropyl) phosphonate (0.065 ml, 0.417 mmol). The reaction was stirred at rt for 4 h. The mixture was diluted with DCM, washed with water, dried over sodium sulfate, concentrated to afford crude product (74.3 mg, 0.395 mmol, 114% yield), which was used in next step directly.
Quantity
86.6 mg
Type
reactant
Reaction Step One
Quantity
185.6 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
68.3 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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